Regiochemical Identity: Position-4 vs. Position-1 Benzylidene Isomerism
The compound is unambiguously the 4-benzylidene regioisomer, not the 1-benzylidene variant. Gas chromatography–mass spectrometry (GC-MS) confirms the 1-benzylidene isomer as a distinct entity with a different mass spectral fragmentation pattern, available in the Wiley Registry [1]. The IUPAC name 4-(phenylmethylene)-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine and the CAS registry number 59195-11-8 explicitly encode this regiochemistry, separating it from the 1-benzylidene isomer (InChIKey APXXMDZLIMWOQB-DYTRJAOYSA-N) . In biological systems, the position of the benzylidene group on the partially saturated acridine scaffold determines the spatial orientation of the pendant phenyl ring, a critical parameter for π-stacking interactions with nucleic acid bases or aromatic amino acid residues in enzyme active sites [1].
| Evidence Dimension | Regiochemistry of benzylidene substitution |
|---|---|
| Target Compound Data | Benzylidene at position 4; IUPAC: 4-(phenylmethylene)-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine; CAS 59195-11-8 |
| Comparator Or Baseline | 1-Benzylidene-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine; no CAS assigned; InChIKey APXXMDZLIMWOQB-DYTRJAOYSA-N |
| Quantified Difference | Benzylidene attached at C4 vs. C1 of the octahydroacridine core; distinct GC-MS spectrum and InChIKey |
| Conditions | GC-MS analysis and InChI-based structural comparison using Wiley Registry and SpectraBase databases |
Why This Matters
Procurement of the wrong regioisomer yields a different chemical entity with non-equivalent biological activity and analytical behavior, invalidating any structure-activity relationship (SAR) assumptions.
- [1] SpectraBase. 1-Benzylidene-9-phenyl-1,2,3,4,5,6,7,8-octahydroacridine. Compound ID DFBbFvRLM4H. John Wiley & Sons, Inc. View Source
